molecular formula C24H22N2O4 B5010439 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B5010439
M. Wt: 402.4 g/mol
InChI Key: TUYBZZAETXXRGT-UHFFFAOYSA-N
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Description

“N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The benzoxazole ring is substituted with a dimethyl group at the 5,6-positions . The benzoxazole is connected to a phenyl ring at the 4-position, which is further connected to an acetamide group. The acetamide group is substituted with a methoxyphenoxy group at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxazole ring, being aromatic, would contribute to the compound’s stability . The presence of the acetamide group could potentially allow for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzoxazole ring might undergo electrophilic substitution reactions . The acetamide group could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group might increase its solubility in water .

Future Directions

The future research directions for this compound could include studying its potential applications, such as in medicine or materials science, and optimizing its synthesis .

properties

IUPAC Name

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-15-12-21-22(13-16(15)2)30-24(26-21)17-4-6-18(7-5-17)25-23(27)14-29-20-10-8-19(28-3)9-11-20/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYBZZAETXXRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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